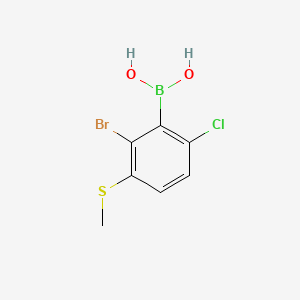
(2-Bromo-6-chloro-3-(methylthio)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromo-6-chloro-3-(methylthio)phenyl)boronic acid is an organoboron compound with the molecular formula C7H7BBrClO2S. It is a solid substance with a molecular weight of 281.37 g/mol . This compound is notable for its use in various chemical reactions, particularly in the field of organic synthesis.
Méthodes De Préparation
The synthesis of (2-Bromo-6-chloro-3-(methylthio)phenyl)boronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed under aqueous or organic solvent conditions.
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity.
Analyse Des Réactions Chimiques
(2-Bromo-6-chloro-3-(methylthio)phenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The compound can be reduced to form boronic esters.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Major products formed from these reactions include biaryl compounds, phenols, and boronic esters .
Applications De Recherche Scientifique
(2-Bromo-6-chloro-3-(methylthio)phenyl)boronic acid has several applications in scientific research:
Biology: The compound can be used to modify biomolecules through boronate ester formation, which is useful in the development of biosensors and drug delivery systems.
Mécanisme D'action
The mechanism of action of (2-Bromo-6-chloro-3-(methylthio)phenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki–Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired biaryl product . The molecular targets and pathways involved in its biological applications are related to its ability to form stable boronate esters with diols and other nucleophiles.
Comparaison Avec Des Composés Similaires
Similar compounds to (2-Bromo-6-chloro-3-(methylthio)phenyl)boronic acid include:
2-(Methylthio)phenylboronic acid: This compound has a similar structure but lacks the bromine and chlorine substituents.
Phenylboronic acid: A simpler boronic acid without the methylthio, bromine, and chlorine groups.
3-Chlorophenylboronic acid: Similar but with only a chlorine substituent and no bromine or methylthio groups.
The uniqueness of this compound lies in its combination of substituents, which can provide specific reactivity and selectivity in chemical reactions.
Propriétés
Formule moléculaire |
C7H7BBrClO2S |
|---|---|
Poids moléculaire |
281.37 g/mol |
Nom IUPAC |
(2-bromo-6-chloro-3-methylsulfanylphenyl)boronic acid |
InChI |
InChI=1S/C7H7BBrClO2S/c1-13-5-3-2-4(10)6(7(5)9)8(11)12/h2-3,11-12H,1H3 |
Clé InChI |
YSGHYUWIOPPPGQ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=CC(=C1Br)SC)Cl)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


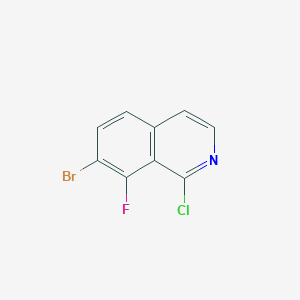
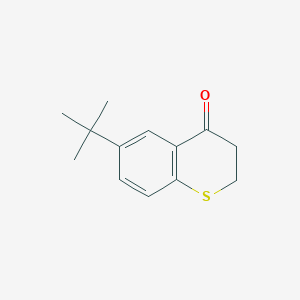
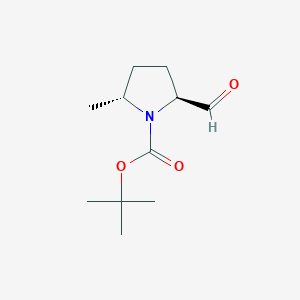
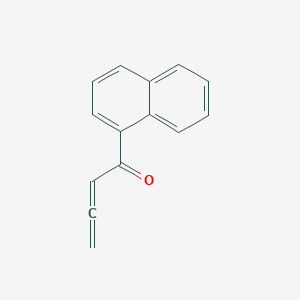


![2-[(9R,12S,15S,17R,21S,27S,30S,33S,36S,39S,42S,45R,48R,51S,54S,60R)-39-(4-carbamimidamidobutyl)-9-carbamoyl-60-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[3-[[5-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylcarbamoyl]oxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoyl]amino]propanoyl-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]amino]-48-(carboxymethyl)-17-hydroxy-27-[(1R)-1-hydroxyethyl]-30-(hydroxymethyl)-12,33-bis(1H-indol-3-ylmethyl)-42-(2-methylsulfanylethyl)-51-(naphthalen-1-ylmethyl)-4,11,14,20,26,29,32,35,38,41,44,47,50,53,59,65,68-heptadecaoxo-7,62,71-trithia-1,3,10,13,19,25,28,31,34,37,40,43,46,49,52,58,66-heptadecazahexacyclo[43.22.5.13,66.015,19.021,25.054,58]triheptacontan-36-yl]acetic acid](/img/structure/B14023690.png)
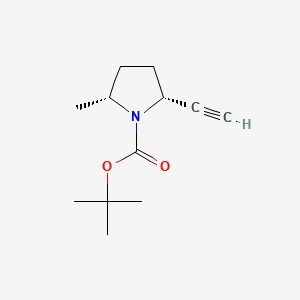


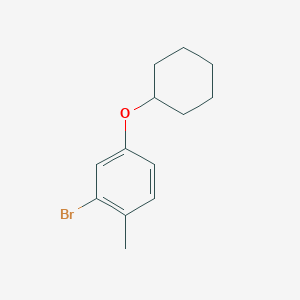
![(R)-Tetrahydro-3H-[1,2,3]oxathiazolo[4,3-c][1,4]oxazine 1,1-dioxide](/img/structure/B14023727.png)


